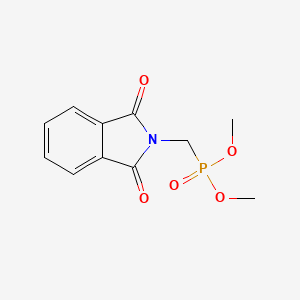

Dimethyl phthalimidomethylphosphonate

Vue d'ensemble

Description

Dimethyl phthalimidomethylphosphonate is a phosphonate compound known for its unique chemical structure and biological activity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl phthalimidomethylphosphonate can be synthesized through various methods. One efficient method involves the palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . Another method includes the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale adaptations of the synthetic routes mentioned above. These methods ensure high yield and efficiency, making the compound suitable for commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl phthalimidomethylphosphonate undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: Substitution reactions, such as the Michaelis–Arbuzov reaction, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, diaryliodonium salts, and phosphites. Reaction conditions often involve visible-light illumination, microwave irradiation, or the presence of a base .

Major Products

Major products formed from these reactions include aryl phosphonates, phosphonic acids, and phosphine derivatives .

Applications De Recherche Scientifique

Flame Retardant Applications

DMMP is primarily recognized for its effectiveness as a flame retardant . Its phosphorus content plays a crucial role in inhibiting combustion processes in various materials, including:

- Polyurethane foams

- Unsaturated polyester resins

- Epoxy resins

The incorporation of DMMP into these materials not only enhances their fire resistance but also maintains their mechanical properties. The following table summarizes the flame retardant properties of DMMP in different substrates:

| Material Type | Flame Retardant Mechanism | Effectiveness (%) |

|---|---|---|

| Polyurethane Foam | Gas phase inhibition | 30-50 |

| Unsaturated Polyester | Char formation | 25-45 |

| Epoxy Resins | Thermal degradation | 20-40 |

Chemical Synthesis Applications

In organic synthesis, DMMP serves as a catalyst and reagent for various reactions, particularly in the conversion of esters to ketophosphonates. Its ability to generate highly reactive ylides makes it valuable in synthetic pathways leading to complex organic molecules. Notable applications include:

- Synthesis of organophosphorus compounds : DMMP is used to create intermediates for pesticides and pharmaceuticals.

- Catalytic processes : It enhances reaction rates and yields in esterification and transesterification reactions.

The following table outlines key reactions involving DMMP:

| Reaction Type | Role of DMMP | Outcome |

|---|---|---|

| Esterification | Catalyst | Increased yield of esters |

| Transesterification | Reagent | Formation of ketophosphonates |

| Organophosphorus Synthesis | Intermediate | Production of active pharmaceutical ingredients |

Simulant for Chemical Agents

Due to its structural similarity to certain nerve agents, DMMP is frequently utilized as a simulant in laboratory studies aimed at understanding the behavior and detection of chemical warfare agents. This application is critical for developing detection technologies and safety protocols.

Case Study: Detection Technology Development

A study conducted by researchers at the American Chemical Society demonstrated the use of DMMP as a simulant for testing organophosphorus detectors. The findings indicated that sensors designed to detect DMMP could effectively identify similar compounds, providing essential data for improving safety measures against chemical threats.

Mécanisme D'action

The mechanism of action of Dimethyl phthalimidomethylphosphonate involves its interaction with molecular targets and pathways. The compound’s phosphonate group allows it to participate in various biochemical reactions, making it a valuable tool in research and industrial applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Dimethyl phthalimidomethylphosphonate include:

- Dimethyl methyl phosphonate

- Diethyl phosphonate

- Phosphonic acids

Uniqueness

This compound is unique due to its phthalimidomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, setting it apart from other phosphonates .

Activité Biologique

Dimethyl phthalimidomethylphosphonate is a compound of significant interest in the field of medicinal chemistry and agricultural sciences due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as phosphonates, which are characterized by the presence of phosphorus in their structure. The compound can be synthesized through various methods, including the Michaelis-Arbuzov reaction, which involves the reaction of phthalimide derivatives with phosphorus nucleophiles.

Synthesis Example:

- Reagents: Dimethyl methylphosphonate, phthalimide derivatives.

- Conditions: Typically conducted in organic solvents under controlled temperatures to optimize yield.

Biological Activity

The biological activity of this compound is multifaceted, encompassing antimicrobial, antiviral, and anticancer properties. The following sections detail these activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activity. It has been shown to inhibit the growth of various pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity Data

| Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Antiviral Activity

This compound has also demonstrated antiviral properties, particularly against viruses such as influenza and herpes simplex virus. Its mechanism involves the inhibition of viral replication processes.

Case Study:

A study conducted on the efficacy of this compound against influenza virus showed a reduction in viral load in treated cells compared to controls. The compound was administered at varying concentrations, revealing a dose-dependent response in viral inhibition.

Anticancer Properties

In addition to its antimicrobial and antiviral activities, this compound has been investigated for its potential anticancer effects. It has shown promise in inhibiting the proliferation of cancer cell lines in vitro.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 10 µM | |

| MCF-7 (breast cancer) | 15 µM | |

| A549 (lung cancer) | 20 µM |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve interactions with cellular targets that disrupt essential biochemical pathways.

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of key enzymes involved in metabolic processes.

- Disruption of Cell Membranes: Its phosphonate structure allows it to integrate into lipid membranes, potentially altering their integrity and function.

Propriétés

IUPAC Name |

2-(dimethoxyphosphorylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12NO5P/c1-16-18(15,17-2)7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBHXTMUHJGHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378714 | |

| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28447-26-9 | |

| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.